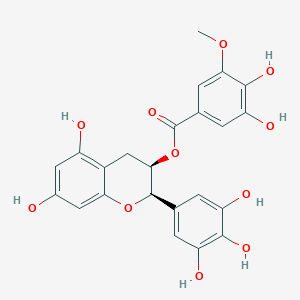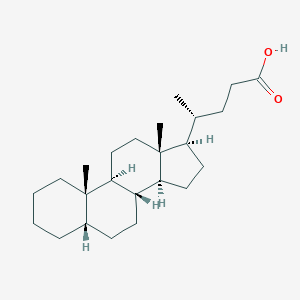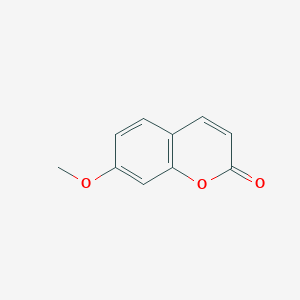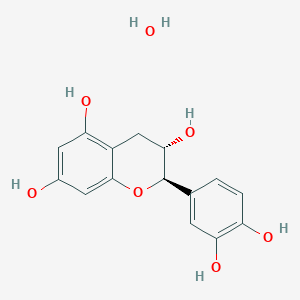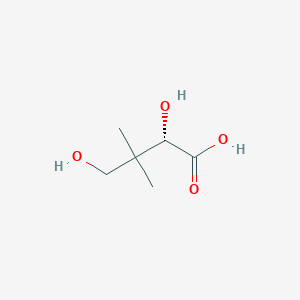
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid
Vue d'ensemble
Description
This typically includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a Lewis structure or a line-angle diagram.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves a detailed study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 4(5H)-Oxazolonium Salts : The synthesis of 4(5H)-oxazolonium salts from amides of 2,4-dihydroxy-3,3-dimethylbutanoic (pantoic) acid was achieved using aliphatic carboxylic acid anhydrides and perchloric acid. This process also explored the cyclization possibilities of pantoic acid amides (Lyubke, Kosulina, & Kul'nevich, 1981).
Cyanohydrin Synthesis : The cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid was studied, highlighting various intermediates and byproducts in the synthesis pathway, including 2,3-dihydroxy-2,3-dimethylbutanamide (Powell et al., 1978).
Chemical Analysis and Identification
LC-MS/MS Analysis : A sensitive method using LC-MS/MS for the detection and quantitation of 4F-MDMB BINACA and its metabolites, which include derivatives of 3,3-dimethylbutanoic acid, was developed. This method was applied in forensic contexts for blood sample analysis (Yeter, 2020).
Configuration Determination : The absolute configuration of derivatives of 3,3-dimethylbutanoic acid was determined using chemical correlation, chromatographic separation, and other methods (Galetto & Gaffield, 1969).
Industrial Applications and Synthesis
Preparation of Intermediates : A method for synthesizing 3,3-Dimethylbutyraldehyde (DMBD) from 3,3-dimethylbutanoic acid was developed. DMBD is a crucial intermediate in the production of the sweetener neotame (Yu-jun, 2009).
Radiolysis Study : The study of 2,4-Dimethylglutaric acid (2,4-DMGA) under radiolysis provided insights into its reaction with hydroxyl radicals and the formation of various byproducts, including acids and aldehydes (Ulański et al., 1996).
Pharmacological Research
Metabolite Analysis in Cannabimimetics : Metabolites of a synthetic cannabimimetic related to 3,3-dimethylbutanoic acid were identified in human urine, demonstrating the compound's metabolism pathways (Grigoryev, Kavanagh, & Pechnikov, 2016).
Depsipeptide Isolation from Actinomycetes : Depsipeptides isolated from the actinomycete Kutzneria sp. included a component derived from 3,3-dimethylbutanoic acid, exhibiting potential antifungal properties (Broberg, Menkis, & Vasiliauskas, 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas where further research is needed, and how the compound fits into the broader context of its field.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
Propriétés
IUPAC Name |
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOIIPJYVQJATP-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422517 | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |
CAS RN |
1112-32-9 | |
| Record name | Butanoic acid, 2,4-dihydroxy-3,3-dimethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)




